molecular formula C29H29N3O4 B2848537 N-(3-ethylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide CAS No. 932308-80-0

N-(3-ethylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide

Cat. No.: B2848537
CAS No.: 932308-80-0
M. Wt: 483.568
InChI Key: IJVKGKMIBCIAET-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a structurally complex quinoline derivative featuring a fused [1,4]dioxino ring system and an acetamide side chain substituted with aryl groups. The compound’s core quinolin-7-one scaffold is modified at the 6-position with an acetamide group bearing a 3-ethylphenyl substituent, while the 8-position is functionalized with a [(4-methylphenyl)amino]methyl moiety.

The synthesis of such compounds typically involves multi-step alkylation and condensation reactions. For example, analogous quinoxaline derivatives are prepared via chemoselective alkylation of thione precursors with chloroacetonitrile or bromoacetophenone, followed by coupling with amines or amino acid esters (see ). The presence of electron-donating groups (e.g., methyl, ethyl) on the aryl rings may enhance solubility and binding affinity, as observed in related studies .

Properties

IUPAC Name

N-(3-ethylphenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O4/c1-3-20-5-4-6-24(13-20)31-28(33)18-32-25-16-27-26(35-11-12-36-27)15-21(25)14-22(29(32)34)17-30-23-9-7-19(2)8-10-23/h4-10,13-16,30H,3,11-12,17-18H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVKGKMIBCIAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=C(C=C5)C)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dioxino ring and the attachment of the ethylphenyl and p-tolylamino groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides

These derivatives, such as N-octyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)-acetamide (9d), share structural similarities with the target compound, particularly in the acetamide side chain and aryl substitutions. Key differences include:

  • Core Structure: Quinoxaline (two nitrogen atoms) vs. the target compound’s quinoline fused with a dioxane ring.
  • Substituents: A sulfur-containing sulfanyl group in 9d vs. the [(4-methylphenyl)amino]methyl group in the target compound.
  • Bioactivity: Quinoxaline derivatives exhibit enzyme inhibition (e.g., stabilizing inactive conformations of kinases) and anticancer activity, with IC₅₀ values in the micromolar range against HeLa and MCF-7 cell lines .

Table 1: Structural and Activity Comparison of Selected Quinoxaline Derivatives

Compound Name Core Structure Key Substituents Bioactivity (IC₅₀) Reference
Target Compound Quinoline 3-Ethylphenyl, [(4-methylphenyl)amino]methyl Pending evaluation
N-Octyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)-acetamide (9d) Quinoxaline Octyl, sulfanyl, phenyl Anticancer (HeLa: ~15 µM)
6-(4-Amino-3-methylphenoxy)quinoxaline-2,3-dione Quinoxaline Aminophenoxy, methyl Cytotoxic (HCT-116: 8.2 µM)

Thiazole and Pyrazole Acetamide Derivatives

Compounds like 2-(5-(4-dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (8c) demonstrate divergent pharmacological profiles despite structural overlap:

  • Core Heterocycles: Thiazole/pyrazole vs. quinoline.

Functional Group Impact on Bioactivity

Acetamide Side Chain Modifications

  • Alkyl vs. Aryl Substituents : Longer alkyl chains (e.g., octyl in 9d) improve membrane permeability but may reduce target specificity. Aryl groups (e.g., 3-ethylphenyl in the target compound) enhance π-π stacking with hydrophobic enzyme pockets .
  • Aminoalkyl vs. Sulfanyl Linkers: The [(4-methylphenyl)amino]methyl group in the target compound may enable hydrogen bonding, whereas sulfanyl groups in quinoxaline derivatives facilitate redox interactions .

Dioxane and Quinoline Fusion

The [1,4]dioxino[2,3-g]quinolin system in the target compound introduces rigidity and oxygen-based hydrogen bond acceptors, contrasting with the planar, nitrogen-rich quinoxaline core. This could modulate solubility and binding kinetics .

Pharmacological Profiles and Mechanisms

  • Anticancer Activity: Quinoxaline derivatives (e.g., 9d) inhibit topoisomerase II and induce apoptosis, while quinazolinones (e.g., compound 7) target thymidylate synthase . The target compound’s mechanism remains speculative but may involve kinase inhibition due to its acetamide flexibility.
  • Anti-inflammatory Potential: EP4 antagonists like MF498 (a pyrroloquinoline-acetamide derivative) show efficacy in arthritis models (70% reduction in inflammation) . The target compound’s dioxane ring may similarly modulate prostaglandin pathways.

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